molecular formula C13H12BrN5O2 B2363802 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromofuran-2-carboxamide CAS No. 2034377-37-0

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromofuran-2-carboxamide

Cat. No.: B2363802
CAS No.: 2034377-37-0
M. Wt: 350.176
InChI Key: FAKQSNSQQSOQCG-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromofuran-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. This compound features a triazolopyrimidine moiety, which is known for its diverse biological activities. The presence of the bromofuran carboxamide group further enhances its chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromofuran-2-carboxamide typically involves multiple steps. One common method includes the formation of the triazolopyrimidine core through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation . This method is catalyst-free and eco-friendly, providing good yields. The bromofuran carboxamide group is then introduced through a nucleophilic substitution reaction, where a bromofuran derivative reacts with an appropriate amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with different nucleophiles replacing the bromine atom.

Scientific Research Applications

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromofuran-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromofuran-2-carboxamide is unique due to the combination of the triazolopyrimidine and bromofuran carboxamide moieties. This unique structure enhances its chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

5-bromo-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN5O2/c14-11-4-3-10(21-11)12(20)15-5-1-2-9-6-16-13-17-8-18-19(13)7-9/h3-4,6-8H,1-2,5H2,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKQSNSQQSOQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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